17,21-Dihydroxypregna-4,6-diene-3,20-dione
CAS No.: 70081-51-5
Cat. No.: VC2405268
Molecular Formula: C21H28O4
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70081-51-5 |
---|---|
Molecular Formula | C21H28O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3-4,11,15-17,22,25H,5-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 |
Standard InChI Key | ZOAWGBBOUUOQBP-OBQKJFGGSA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C |
SMILES | CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Canonical SMILES | CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C(=O)CO)O)C |
Introduction
Chemical Structure and Properties
17,21-Dihydroxypregna-4,6-diene-3,20-dione exhibits a complex steroid structure typical of pregnane derivatives. The compound contains a cyclopentanoperhydrophenanthrene nucleus with specific functional groups that define its chemical behavior and biological role.
Basic Identification
The compound can be identified by the following parameters:
Parameter | Value |
---|---|
CAS Number | 70081-51-5 |
Molecular Formula | C21H28O4 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Synonyms | 17,21-Dihydroxy-pregna-4,6-dien-3,20-dione; 17,21-dihydroxy-pregna-4,6-diene-3,20-dione |
Physicochemical Properties
The physical and chemical properties of 17,21-Dihydroxypregna-4,6-diene-3,20-dione are essential for understanding its behavior in various environments and applications:
Property | Value |
---|---|
Physical Appearance | White to off-white crystalline solid |
Density | 1.24 g/cm³ |
Boiling Point | 542.7°C at 760 mmHg |
Flash Point | 296.1°C |
Refractive Index | 1.594 |
PSA (Polar Surface Area) | 74.60000 |
LogP | 2.58680 |
The compound's LogP value of 2.58680 indicates moderate lipophilicity, suggesting a balance between hydrophilic and lipophilic properties which affects its absorption, distribution, and biological interactions .
Structural Features and Chemical Reactivity
Key Structural Elements
The structure of 17,21-Dihydroxypregna-4,6-diene-3,20-dione includes several distinctive features:
-
A four-ring steroid nucleus (cyclopentanoperhydrophenanthrene)
-
Hydroxyl groups at positions 17 and 21
-
Double bonds at positions 4 and 6, forming a conjugated diene system
-
Ketone groups at positions 3 and 20
These structural elements contribute to the compound's reactivity patterns and its role in steroid biosynthesis pathways.
Chemical Reactivity
The reactivity of 17,21-Dihydroxypregna-4,6-diene-3,20-dione is primarily determined by its functional groups:
-
The hydroxyl groups at positions 17 and 21 can participate in esterification reactions, as evidenced by the existence of acetylated derivatives
-
The conjugated diene system (positions 4 and 6) can undergo addition reactions
-
The ketone groups at positions 3 and 20 can participate in various carbonyl reactions
These reactivity patterns are significant in both synthetic transformations and the compound's metabolic pathways in biological systems .
Biological Role and Function
Role in Steroidogenesis
17,21-Dihydroxypregna-4,6-diene-3,20-dione serves as a substrate for enzymes involved in steroidogenesis, the process by which steroid hormones are produced. Although it lacks direct biological activity itself, it is a crucial intermediate in the biosynthesis of corticosteroids and other steroid hormones.
Metabolic Pathways
In metabolic pathways, 17,21-Dihydroxypregna-4,6-diene-3,20-dione can undergo various enzymatic transformations:
-
Hydroxylation at various positions by cytochrome P450 enzymes
-
Reduction of double bonds
-
Oxidation or reduction of hydroxyl or ketone groups
These transformations contribute to the synthesis of various biologically active steroids, including glucocorticoids which play roles in inflammation regulation and stress response.
Pharmaceutical Applications
Research and Development
17,21-Dihydroxypregna-4,6-diene-3,20-dione has several applications in pharmaceutical research and development:
-
As a precursor in the synthesis of corticosteroid drugs
-
As a reference standard for analytical chemistry in pharmaceutical quality control
-
As a tool for studying steroidogenic pathways and enzyme function
Its structural relationship to therapeutic corticosteroids makes it valuable for developing new anti-inflammatory and immunomodulatory agents.
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis of 17,21-Dihydroxypregna-4,6-diene-3,20-dione typically involves chemical transformations of steroid precursors:
-
Selective hydroxylation of positions 17 and 21
-
Dehydrogenation to introduce the required double bonds at positions 4 and 6
-
Oxidation to form ketone groups at positions 3 and 20
Multiple synthetic pathways have been developed, often starting from more readily available steroid compounds like progesterone or pregnenolone.
Chemical Modifications
Chemical modifications of 17,21-Dihydroxypregna-4,6-diene-3,20-dione can yield various derivatives with altered properties:
-
Acetylation of hydroxyl groups, as seen in compounds like 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) (CAS 1807-15-4)
-
Introduction of additional hydroxyl groups or halogens
-
Modifications of the diene system
These transformations can be used to create compounds with enhanced therapeutic properties or to study structure-activity relationships .
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 17,21-Dihydroxypregna-4,6-diene-3,20-dione, including:
Compound | CAS Number | Key Structural Differences |
---|---|---|
17,21-Dihydroxypregna-1,4-diene-3,20-dione | 1807-14-3 | Double bonds at positions 1,4 instead of 4,6 |
17,21-Dihydroxypregn-4-ene-3,20-dione (Reichstein's Substance S) | - | Single double bond at position 4 |
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione (Deltacortinene) | 10184-69-7 | Three double bonds at positions 1,4,9(11) |
21-hydroxypregna-4,6-diene-3,20-dione | 17916-84-6 | Lacks the 17-hydroxyl group |
These structural variations contribute to differences in biological activity and pharmaceutical applications .
Functional Comparison
The functional properties of 17,21-Dihydroxypregna-4,6-diene-3,20-dione can be compared with those of related compounds:
Compound | Biological Activity | Application |
---|---|---|
17,21-Dihydroxypregna-4,6-diene-3,20-dione | Precursor in steroidogenesis | Pharmaceutical research, steroid synthesis |
17,21-Dihydroxypregn-4-ene-3,20-dione | Natural corticosteroid precursor | Reference standard, pharmaceutical intermediate |
21-hydroxypregna-4,6-diene-3,20-dione | Modified steroid metabolism | Research tool for steroidogenic pathways |
17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | Prednisone impurity | Quality control in pharmaceutical manufacturing |
This comparison highlights the specific roles and applications of 17,21-Dihydroxypregna-4,6-diene-3,20-dione in relation to similar steroid compounds .
Research Applications and Findings
Analytical Methods
Various analytical methods have been developed to detect and quantify 17,21-Dihydroxypregna-4,6-diene-3,20-dione:
-
High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
These methods are crucial for pharmaceutical quality control and research applications involving this compound.
Structure-Activity Relationship Studies
Research on 17,21-Dihydroxypregna-4,6-diene-3,20-dione and related compounds has contributed to understanding structure-activity relationships in steroid hormones. Specific structural features that influence receptor binding and biological activity include:
-
The presence and position of hydroxyl groups
-
The configuration of double bonds
-
The orientation of methyl groups at positions 10 and 13
These studies help guide the development of new steroid-based therapeutics with improved efficacy and reduced side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume